![molecular formula C20H26N4O2 B5552017 8-(1H-imidazol-2-ylmethyl)-2-(3-methoxybenzyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5552017.png)
8-(1H-imidazol-2-ylmethyl)-2-(3-methoxybenzyl)-2,8-diazaspiro[4.5]decan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(1H-Imidazol-2-ylmethyl)-2-(3-methoxybenzyl)-2,8-diazaspiro[4.5]decan-3-one is a chemical compound featuring an imidazole ring, known for its relevance in pharmaceutical chemistry due to its potential biological activities. This compound is part of a broader class of diazaspiro compounds, which have been studied for various biological activities, including antihypertensive and antimicrobial properties.
Synthesis Analysis
The synthesis of related diazaspiro compounds has been widely explored. For instance, Caroon et al. (1981) synthesized a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, including variants substituted with different groups at the 8 position, for screening as antihypertensive agents (Caroon et al., 1981). Similarly, the synthesis of other imidazole-containing compounds, which are structurally related to the compound , has been reported in various studies, indicating a diverse synthetic approach to this class of compounds (Ramanathan, 2017).
Molecular Structure Analysis
The molecular structure of imidazole-based compounds is characterized by their aromatic heterocyclic nature, which contributes to their pharmacokinetic properties. Hu and Chen (2015) reported the crystal structure and spectroscopic properties of a similar compound, demonstrating intramolecular hydrogen bonding and intermolecular π-π stacking interactions (Hu & Chen, 2015).
科学的研究の応用
Antihypertensive Activity
The synthesis and evaluation of a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, including compounds similar to the one , have been explored for their antihypertensive activity. These compounds were tested as antihypertensive agents, showing different degrees of activity based on their substitution patterns, particularly targeting alpha-adrenergic receptors without significant evidence of beta-adrenergic blocking activity. This research highlights the compound's potential application in developing antihypertensive treatments (Caroon et al., 1981).
Glycosidase Inhibition
Another study focused on the synthesis of a new scaffold involving carbocycles and substituted imidazolines, aimed at inhibiting glycosidases. This research suggests potential applications in designing specific inhibitors for glycosidases, which is critical for addressing various biochemical processes and diseases (Nakahara et al., 2008).
Antimicrobial Activity
Imidazole derivatives, including those structurally related to the compound , have been synthesized and assessed for their antimicrobial activity. Some of these compounds showed potential as antimicrobial agents, underlining the importance of imidazole-based compounds in developing new antimicrobial treatments (Maheta et al., 2012).
Anticancer Drug Metabolism
Research into the metabolism of novel anticancer agents structurally similar to the compound of interest has provided insights into their biotransformation and excretion pathways. Understanding these metabolic pathways is crucial for the development of effective cancer therapies (Lee et al., 2004).
Antibacterial and Cytotoxicity Studies
The synthesis and evaluation of N-heterocyclic carbene-silver complexes, incorporating imidazole derivatives similar to the compound , have demonstrated significant antibacterial activity and cytotoxic effects on cancer cell lines. These findings open up new avenues for the application of these compounds in antimicrobial and cancer research (Patil et al., 2010).
特性
IUPAC Name |
8-(1H-imidazol-2-ylmethyl)-2-[(3-methoxyphenyl)methyl]-2,8-diazaspiro[4.5]decan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-26-17-4-2-3-16(11-17)13-24-15-20(12-19(24)25)5-9-23(10-6-20)14-18-21-7-8-22-18/h2-4,7-8,11H,5-6,9-10,12-15H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSLGZVKRHEXOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CC3(CCN(CC3)CC4=NC=CN4)CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(1H-imidazol-2-ylmethyl)-2-(3-methoxybenzyl)-2,8-diazaspiro[4.5]decan-3-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S*,5R*)-3-methyl-6-[(5-methyl-4-phenyl-3-thienyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5551934.png)
![N-[3-(2-ethyl-1-piperidinyl)propyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5551946.png)
![N-[2-(1H-pyrazol-1-yl)ethyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B5551947.png)

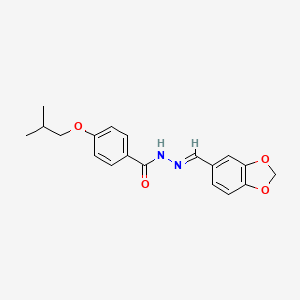
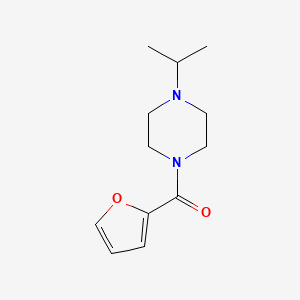
![4-(2-chlorobenzyl)-N-[(1-methyl-1H-pyrrol-2-yl)methylene]-1-piperazinamine](/img/structure/B5551980.png)
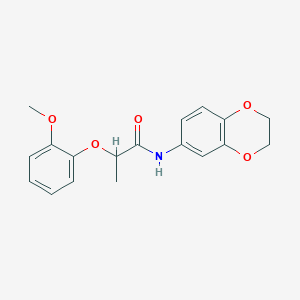
![N-cyclohexyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5551992.png)
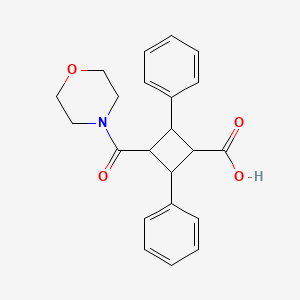
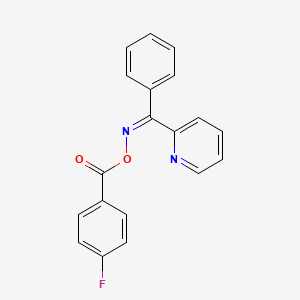
![ethyl [5-(N,N-diethylglycyl)-5H-dibenzo[b,f]azepin-3-yl]carbamate hydrochloride hydrate](/img/structure/B5552010.png)

